N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex organic compound notable for its unique structural features and potential applications in scientific research. The molecular formula of this compound is , and it has a molecular weight of approximately 390.41 g/mol. This compound is classified under thieno[3,4-c]pyrazole derivatives, which are known for their diverse biological activities and chemical stability .
The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Reagents commonly used include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride, with specific solvents employed to optimize yields and purity .
The molecular structure of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide features a thieno[3,4-c]pyrazole core fused with a cyclohexanecarboxamide group.
C1COCCN1C(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
ABAMOKPDOVNMGV-UHFFFAOYSA-N
These structural attributes contribute to its chemical reactivity and potential interactions with biological targets .
The compound can undergo various chemical reactions typical for thieno[3,4-c]pyrazole derivatives:
The specific conditions such as temperature and solvent choice are crucial in determining the efficiency and yield of these reactions .
The mechanism of action for N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is not fully elucidated but is believed to involve interaction with specific biological targets due to its unique structural features. The thieno[3,4-c]pyrazole core may facilitate binding to enzymes or receptors involved in various biochemical pathways.
Further studies are required to delineate the exact pathways involved in its action within biological systems.
Additional data regarding melting point, boiling point, and density are often not specified but are critical for practical applications in laboratory settings.
N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide has diverse applications in scientific research:
Research continues into its efficacy and safety for potential future therapeutic uses.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: